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Compound of Interest

Compound Name: BDP 558/568 NHS ester

Cat. No.: B1192275 Get Quote

Executive Summary
BDP 558/568 (Boron-dipyrromethene) is a high-performance fluorophore structurally distinct

from the Cyanine (Cy3) and Rhodamine (TAMRA/Alexa Fluor 568) families.[1][2][3] While it

shares spectral compatibility with the 561 nm laser line (Orange/Red channel), its rigid core

structure confers unique properties: exceptional photostability, high quantum yield (QY), and

insensitivity to pH and solvent polarity.

This guide analyzes the performance of BDP 558/568 antibody/protein conjugates across

critical buffer systems, contrasting them with standard alternatives like Alexa Fluor® 568

(AF568) and Cy3. It addresses the specific handling requirements necessitated by the dye's

hydrophobic nature to ensure optimal signal-to-noise ratios (SNR).

Mechanism & Chemical Basis
The BDP 558/568 fluorophore is built on a BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-

indacene) scaffold. Unlike Cyanine dyes, which possess flexible polymethine chains

susceptible to photo-isomerization (blinking/bleaching), the BODIPY core is rigidly locked.

Key Advantages[1]
High Quantum Yield (QY ~0.68): The rigidity minimizes non-radiative decay pathways.

Narrow Emission Bandwidth: Results in sharper peaks and less spectral spillover into the

Red/Far-Red channels (e.g., Cy5/AF647).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1192275?utm_src=pdf-interest
https://www.lumiprobe.com/p/bdp-558-568-maleimide
https://www.lumiprobe.com/p/bdp-558-568-tetrazine
https://www.lumiprobe.com/p/bdp-558-568-dbco
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electroneutrality: The core is uncharged, reducing non-specific binding to charged cellular

components (e.g., histones), though this introduces hydrophobicity challenges.

The Hydrophobicity Factor
Unlike the highly sulfonated (negatively charged) Alexa Fluor 568, BDP 558/568 is

hydrophobic.

Implication: High Degrees of Labeling (DOL > 5) on antibodies can lead to protein

precipitation or fluorescence quenching due to dye-dye aggregation (H-dimer formation).

Solution: Protocols must optimize for a DOL of 2–4 to maintain solubility while maximizing

brightness.

Comparative Performance in Buffers
A. Neutral Aqueous Buffers (PBS/TBS, pH 7.4)

Performance: High brightness, provided the conjugate is not over-labeled.

Comparison:

vs. AF568: AF568 is more soluble and tolerates higher DOL without quenching. BDP

558/568 is comparable in brightness at optimal DOL but requires stricter conjugation

control.

vs. Cy3: BDP 558/568 is significantly more photostable and exhibits higher QY in aqueous

environments than Cy3 (which often requires specific mounting media to rigidify).

B. Acidic Environments (Lysosomes/Endosomes, pH
4.5–6.0)
This is the primary competitive advantage of BDP dyes.

Mechanism: The lack of protonatable groups on the fluorophore core renders BDP 558/568

fluorescence independent of pH.
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Data Insight: Unlike Fluorescein (quenched < pH 6) or some Rhodamines (pH sensitive),

BDP 558/568 retains >95% fluorescence intensity down to pH 4.0.

Application: Ideal for tracking receptor internalization or lysosomal trafficking.

C. Lipophilic & Organic-Rich Environments (Mounting
Media/Lipids)[3]

Performance: The hydrophobic nature of BDP 558/568 allows it to partition well into

membranes or hydrophobic pockets if used as a free dye, but as a conjugate, it benefits from

mounting media with higher refractive indices.

Stability: Highly resistant to bleaching in standard mounting media (e.g., Prolong Glass,

VectaShield).

Summary Table: Fluorophore Comparison
Feature BDP 558/568 Alexa Fluor® 568 Cy3

Core Structure BODIPY (Rigid)
Sulfonated

Rhodamine
Cyanine

Excitation Max 561 nm 578 nm 550 nm

Emission Max 569 nm 603 nm 570 nm

pH Stability (4–9) Excellent (Invariant) Excellent Moderate

Photostability High High Low/Moderate

Solubility
Hydrophobic (requires

DMSO)

Hydrophilic (Water

soluble)
Moderate

Primary Risk
Aggregation at high

DOL
Cost Photobleaching

Experimental Protocol: Optimized Conjugation
Use this protocol to prevent precipitation due to the dye's hydrophobicity.
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Materials
Antibody: 1 mg/mL in PBS (pH 7.4), free of BSA/Gelatin/Amines.

Dye: BDP 558/568 NHS Ester (10 mM in anhydrous DMSO).

Buffer: 1M Sodium Bicarbonate (pH 8.3).

Purification: Sephadex G-25 Spin Columns or Dialysis Cassettes.

Workflow Diagram
Start: Purified Antibody

(1 mg/mL in PBS)

pH Adjustment
Add 1/10th vol 1M NaHCO3 (pH 8.3)

Reaction
Add Dye to Ab (Molar Ratio 10:1)

Incubate 1h @ RT (Dark)

Dye Solubilization
Dissolve BDP NHS in DMSO
(Critical: Do not use water)

 Add immediately

Purification
Gel Filtration (Sephadex G-25)

Remove free dye

Quality Control
Measure A280 (Protein) & A569 (Dye)

Calculate DOL

Click to download full resolution via product page

Caption: Optimized conjugation workflow for hydrophobic BDP NHS esters. Note the critical

DMSO solubilization step.
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Step-by-Step Methodology
Buffer Exchange: Ensure antibody is in an amine-free buffer (PBS). Add 10% v/v 1M Sodium

Bicarbonate (pH 8.3) to raise pH for NHS reaction.

Dye Preparation: Dissolve BDP 558/568 NHS ester in anhydrous DMSO immediately before

use. Do not keep in aqueous solution.

Reaction: Add dye to antibody at a molar excess of 8–12x.

Note: For AF568, you might use 15-20x. For BDP, keep it lower to prevent over-labeling

and precipitation.

Final organic solvent concentration in the reaction should be < 10%.

Incubation: 1 hour at Room Temperature (RT) with continuous gentle mixing, protected from

light.

Purification: Use Gel Filtration (e.g., PD-10 or Zeba Spin columns) equilibrated with PBS to

remove free dye.

DOL Calculation:

(BDP 558/568) ≈ 80,000 M⁻¹cm⁻¹

Correction Factor (CF) ≈ 0.15 (Verify with specific lot data)

Target DOL: 2.5 – 4.0.

Imaging & Validation
Filter Sets
BDP 558/568 is spectrally matched to the 561 nm laser.

Excitation: 561 nm (Solid state laser).

Emission Filter: 585/40 nm bandpass (Standard "TRITC" or "Cy3" sets work, but optimized

"RFP" sets are better).
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Self-Validating Control
To verify the stability of the conjugate in your specific buffer:

Bleach Test: Expose a stained sample to 100% laser power for 60 seconds.

Pass: < 20% signal loss (BDP/AF568).

Fail: > 50% signal loss (indicates Cy3 or poor antifade).

Solubility Check: Centrifuge the antibody conjugate at 10,000 x g for 10 mins. Measure

fluorescence of the supernatant. If signal drops significantly compared to pre-spin,

aggregates have formed (DOL is too high).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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